MEDICA16

Description

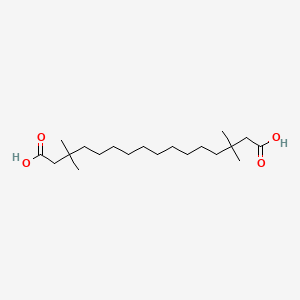

Structure

3D Structure

Properties

IUPAC Name |

3,3,14,14-tetramethylhexadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSMCRNFENOHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236246 | |

| Record name | Medica 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87272-20-6 | |

| Record name | Medica 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087272206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medica 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDICA-16 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC257FLPCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Primary Cellular Target of MEDICA16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEDICA16 is a small molecule compound recognized for its lipid-lowering properties. This technical guide provides a comprehensive overview of the primary cellular target of this compound, its mechanism of action, and the downstream effects on key metabolic pathways. The information presented is based on available scientific literature and is intended to inform researchers and professionals in the field of drug development.

Primary Cellular Target: ATP-Citrate Lyase (ACLY)

The primary cellular target of this compound is ATP-citrate lyase (ACLY) .[1][2] ACLY is a crucial cytosolic enzyme that plays a central role in cellular metabolism by linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a key step in the de novo synthesis of fatty acids and cholesterol.

This compound acts as a competitive inhibitor of ATP-citrate lyase with respect to citrate .[1] This means that this compound directly competes with the enzyme's natural substrate, citrate, for binding to the active site. By occupying the active site, this compound prevents the conversion of citrate to acetyl-CoA, thereby reducing the available pool of acetyl-CoA for lipogenesis.

Secondary Cellular Target: Acetyl-CoA Carboxylase (ACC)

In addition to its primary target, this compound also exerts an inhibitory effect on acetyl-CoA carboxylase (ACC) , the rate-limiting enzyme in fatty acid biosynthesis.[1][3][4] This inhibition is not direct but is mediated by the intracellular conversion of this compound to its acyl-CoA thioester, This compound-CoA .

This compound-CoA acts as a competitive inhibitor of ACC with respect to both acetyl-CoA and ATP .[1] This dual competitive inhibition further blocks the synthesis of malonyl-CoA, the product of the ACC-catalyzed reaction and a critical building block for fatty acid elongation.

Downstream Effects on Cellular Signaling

The inhibition of ACLY and ACC by this compound initiates a cascade of downstream effects on cellular signaling pathways, most notably the 5'-AMP-activated protein kinase (AMPK) pathway . Treatment with this compound has been shown to lead to a decrease in hepatic AMPK activity .[3][4] This is considered a downstream consequence of the altered energy state of the cell resulting from the inhibition of lipid synthesis, rather than a direct interaction of this compound with AMPK.

Summary of this compound's Inhibitory Profile

| Target Enzyme | Inhibitor | Mechanism of Inhibition | Quantitative Data (Ki / IC50) |

| ATP-Citrate Lyase (ACLY) | This compound | Competitive with respect to citrate | Not Available |

| Acetyl-CoA Carboxylase (ACC) | This compound-CoA | Competitive with respect to acetyl-CoA and ATP | Not Available |

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound, leading to the inhibition of lipogenesis.

Experimental Protocols

Detailed experimental protocols for the specific studies investigating this compound are not publicly available. However, the following sections describe generalized methodologies for assessing the activity of ACLY and ACC, as well as measuring hepatic fatty acid synthesis, which are relevant to characterizing compounds like this compound.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The following diagram outlines a general workflow for an in vitro enzyme inhibition assay to determine the potency of an inhibitor like this compound.

Protocol 1: ATP-Citrate Lyase (ACLY) Activity Assay

A common method to measure ACLY activity is a coupled-enzyme spectrophotometric assay.

Principle: The production of oxaloacetate by ACLY is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant ACLY

-

Tris-HCl buffer (pH 8.0)

-

Citrate

-

ATP

-

Coenzyme A (CoA)

-

MgCl2

-

Dithiothreitol (DTT)

-

Malate Dehydrogenase (MDH)

-

NADH

-

This compound or other test inhibitors

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, citrate, CoA, NADH, and MDH.

-

Add varying concentrations of this compound or vehicle control to the wells of the microplate.

-

Add the purified ACLY enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Protocol 2: Acetyl-CoA Carboxylase (ACC) Activity Assay

ACC activity can be measured using a radiolabeling method that quantifies the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Principle: ACC catalyzes the carboxylation of acetyl-CoA using bicarbonate to form malonyl-CoA. By using [14C]bicarbonate, the amount of radiolabeled malonyl-CoA produced is proportional to the enzyme activity.

Materials:

-

Liver homogenate or purified ACC

-

Tris-acetate buffer (pH 7.5)

-

Acetyl-CoA

-

ATP

-

MgCl2

-

Citrate (as an allosteric activator)

-

Bovine Serum Albumin (BSA)

-

[14C]Sodium Bicarbonate

-

This compound-CoA or other test inhibitors

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-acetate buffer, ATP, MgCl2, citrate, and BSA.

-

Add varying concentrations of this compound-CoA or vehicle control to reaction tubes.

-

Add the enzyme preparation (liver homogenate or purified ACC) to each tube.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a solution of acetyl-CoA and [14C]sodium bicarbonate.

-

Incubate for a fixed time at 37°C.

-

Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted [14C]bicarbonate as 14CO2.

-

Dry the samples and resuspend in water.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter to quantify the amount of [14C]malonyl-CoA formed.

-

Calculate the enzyme activity and the percent inhibition for each inhibitor concentration to determine the IC50 value.

Conclusion

This compound primarily targets ATP-citrate lyase, a key enzyme in the lipogenic pathway. Through its active form, this compound-CoA, it also inhibits acetyl-CoA carboxylase. These actions lead to a reduction in the synthesis of fatty acids and have downstream effects on cellular energy sensing pathways like AMPK. While the qualitative mechanism of action is established, a notable gap exists in the public domain regarding the quantitative potency (Ki, IC50) of this compound and detailed protocols from its specific preclinical studies. The generalized methodologies provided herein offer a framework for the characterization of similar inhibitors and for furthering the understanding of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

The Role of MEDICA16 in the Inhibition of ATP-Citrate Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MEDICA16, a small molecule inhibitor of ATP-citrate lyase (ACLY). It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, its quantitative inhibitory properties, and the experimental context of its characterization. This document summarizes the available data on this compound, details relevant experimental methodologies, and visualizes its impact on key metabolic signaling pathways.

Quantitative Inhibition of ATP-Citrate Lyase by this compound

This compound has been identified as a competitive inhibitor of ATP-citrate lyase. The inhibitory activity of this compound has been quantified, providing key parameters for its characterization as a modulator of lipid metabolism. The primary quantitative data available for this compound's interaction with ACLY is its inhibitor constant (Ki).

| Compound | Target Enzyme | Organism/Tissue | Inhibition Type | Substrate of Competition | Ki Value |

| This compound | ATP-Citrate Lyase (ACLY) | Rat Liver | Competitive | Citrate | 16 µM |

Table 1: Quantitative Inhibitory Data for this compound against ATP-Citrate Lyase

Experimental Protocols

While the precise, detailed experimental protocol for the determination of the Ki value of this compound is not fully available in the public domain, a general methodology for an ATP-Citrate Lyase (ACLY) inhibition assay can be outlined based on established biochemical techniques. The following represents a likely workflow for such an experiment.

General Workflow for ACLY Inhibition Assay

The experimental workflow to determine the inhibitory kinetics of a compound like this compound on ACLY typically involves a coupled-enzyme spectrophotometric assay.

Detailed Methodological Steps

-

Reagent Preparation : An assay buffer, typically containing Tris-HCl at a physiological pH, MgCl₂, and dithiothreitol (DTT), is prepared. Stock solutions of ATP, Coenzyme A (CoA), citrate, and NADH are also prepared in the assay buffer.

-

Enzyme and Inhibitor Preparation : Purified rat liver ATP-citrate lyase and the coupling enzyme, malate dehydrogenase (MDH), are prepared and their concentrations determined. A series of dilutions of this compound are made to test a range of concentrations.

-

Assay Setup : The assay is performed in a 96-well plate format. To each well, the assay buffer, substrates (ATP, CoA, and varying concentrations of citrate), NADH, and a fixed amount of MDH are added.

-

Inhibitor Addition : The prepared dilutions of this compound are added to the appropriate wells. Control wells without the inhibitor are also included.

-

Reaction Initiation and Measurement : The reaction is initiated by the addition of a fixed amount of ACLY to each well. Immediately, the plate is placed in a spectrophotometer, and the decrease in absorbance at 340 nm is monitored over time. This decrease corresponds to the oxidation of NADH to NAD⁺, which is coupled to the conversion of oxaloacetate (a product of the ACLY reaction) to malate by MDH.

-

Data Analysis : The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. To determine the type of inhibition and the Ki value, the data is analyzed using kinetic models such as Michaelis-Menten and Lineweaver-Burk plots, with varying concentrations of both the substrate (citrate) and the inhibitor (this compound).

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of ATP-citrate lyase, a crucial enzyme at the intersection of carbohydrate and lipid metabolism. This inhibition has significant downstream effects on key metabolic pathways, particularly in the liver.

Core Signaling Cascade

The inhibition of ACLY by this compound reduces the cytosolic pool of acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and cholesterol. This reduction in acetyl-CoA availability directly impacts the activity of downstream enzymes and signaling molecules involved in lipogenesis.

Downstream Consequences of ACLY Inhibition

-

Reduction in Lipogenesis : By competitively inhibiting ACLY with respect to citrate, this compound effectively curtails the production of cytosolic acetyl-CoA. This has a direct inhibitory effect on de novo fatty acid synthesis and cholesterol synthesis, as acetyl-CoA is an essential precursor for both pathways.

-

Modulation of ACC and AMPK Activity : In studies involving insulin-resistant rats, treatment with this compound resulted in a decrease in the activity of both hepatic Acetyl-CoA Carboxylase (ACC) and AMP-activated protein kinase (AMPK)[1]. ACC is the rate-limiting enzyme in fatty acid synthesis, and its decreased activity further contributes to the reduction in lipogenesis. The observed decrease in AMPK activity in this specific pathological model is a notable finding, as AMPK is a central regulator of cellular energy homeostasis. The precise molecular mechanism linking ACLY inhibition by this compound to the downregulation of AMPK activity requires further investigation.

Conclusion

This compound is a well-characterized competitive inhibitor of ATP-citrate lyase, with a demonstrated in vitro potency and in vivo efficacy in modulating lipid metabolism. Its ability to reduce the synthesis of fatty acids and cholesterol through the inhibition of ACLY makes it a valuable tool for research in metabolic diseases. The downstream effects of this compound, including the modulation of ACC and AMPK activities, highlight its complex interplay with cellular energy sensing and lipogenic pathways. Further research is warranted to fully elucidate the detailed molecular mechanisms underlying the entirety of its effects and to explore its full therapeutic potential.

References

Unraveling the Dual Action of MEDICA16: A Technical Guide to the Inhibition of ACLY and ACC

For Immediate Release

This technical guide provides an in-depth analysis of MEDICA16, a small molecule inhibitor targeting two key enzymes in lipid metabolism: ATP-citrate lyase (ACLY) and acetyl-CoA carboxylase (ACC). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and potential therapeutic applications of this compound in metabolic diseases.

Core Mechanism: Dual Inhibition of Lipogenesis

This compound exerts its effects by competitively inhibiting two crucial enzymes in the de novo lipogenesis pathway. It targets ATP-citrate lyase (ACLY), which catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, and acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1] By inhibiting both enzymes, this compound effectively reduces the cellular pool of acetyl-CoA available for fatty acid and cholesterol synthesis.

Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary targets.

| Target Enzyme | Species | Inhibition Constant (Ki) | Competitive With |

| ATP-citrate lyase (ACLY) | Rat Liver | 16 µM | Citrate |

| Acetyl-CoA carboxylase (ACC) | Not specified | Not available | Acetyl-CoA and ATP |

Note: While a specific IC50 value for this compound against ACC is not publicly available, studies have demonstrated its inhibitory effect on ACC activity in hepatic tissue.[1]

Impact on Cellular Signaling

This compound's inhibitory action extends beyond direct enzyme inhibition, influencing key metabolic signaling pathways. Notably, treatment with this compound has been shown to decrease the activity of AMP-activated protein kinase (AMPK) in the liver of insulin-resistant rats.[1] AMPK is a central regulator of cellular energy homeostasis, and its modulation by this compound suggests a broader impact on metabolic control.

Signaling Pathway of this compound Action

The following diagram illustrates the central role of ACLY and ACC in lipogenesis and the proposed mechanism of action for this compound.

Caption: Signaling pathway of this compound dual inhibition.

Experimental Protocols

The following are generalized methodologies for assessing the inhibitory activity of this compound on ACLY and ACC.

ACLY Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of ACLY by coupling the production of CoA-SH to the reduction of NAD+ by α-ketoglutarate dehydrogenase.

Workflow Diagram:

Caption: Workflow for ACLY inhibition assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), ATP, MgCl2, dithiothreitol (DTT), citrate, NAD+, α-ketoglutarate, and a coupling enzyme, α-ketoglutarate dehydrogenase.

-

Enzyme and Inhibitor Addition: Add a purified preparation of ACLY enzyme to the reaction mixture. For the test samples, add varying concentrations of this compound. For the control, add the vehicle solvent.

-

Incubation: Incubate the reaction mixtures at 37°C for a short period to allow for temperature equilibration and inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding coenzyme A (CoA).

-

Data Acquisition: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, using a spectrophotometer. Record the absorbance at regular intervals for a set period.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. IC50 values can be calculated by fitting the data to a dose-response curve.

ACC Inhibition Assay ([¹⁴C]bicarbonate Fixation Assay)

This radiometric assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Workflow Diagram:

Caption: Workflow for ACC inhibition assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-acetate, pH 7.5), ATP, MgCl2, citrate (as an allosteric activator), DTT, and acetyl-CoA.

-

Enzyme and Inhibitor Addition: Add a purified preparation of ACC enzyme to the reaction mixture. For the test samples, add varying concentrations of this compound. For the control, add the vehicle solvent.

-

Incubation: Pre-incubate the reaction mixtures at 37°C.

-

Reaction Initiation: Start the reaction by adding [¹⁴C]sodium bicarbonate (NaHCO₃).

-

Reaction Termination: After a fixed incubation time, terminate the reaction by adding a strong acid (e.g., HCl). This also serves to drive off any unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.

-

Sample Processing: Dry the samples completely to ensure the removal of all volatile ¹⁴CO₂.

-

Radioactivity Measurement: Resuspend the dried residue in a scintillation cocktail and measure the amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a significant tool for studying the roles of ACLY and ACC in lipid metabolism and related diseases. Its dual inhibitory action provides a potent mechanism for reducing de novo lipogenesis. The methodologies and data presented in this guide offer a comprehensive overview for researchers and drug developers working in the field of metabolic disorders. Further investigation into the precise molecular interactions and the downstream effects on signaling pathways will be crucial for fully elucidating the therapeutic potential of this compound.

References

MEDICA16: A Deep Dive into its Impact on the De Novo Lipogenesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of MEDICA16 on the de novo lipogenesis (DNL) pathway. This compound, identified as β,β′-tetramethyl-substituted hexadecanedioic acid, functions as an inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in the synthesis of fatty acids. By limiting the cytosolic pool of acetyl-CoA, this compound initiates a cascade of metabolic changes that ultimately suppress the DNL pathway. This guide will detail the known and inferred mechanisms of this compound's action, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the involved signaling pathways. While direct experimental evidence for this compound's impact on all components of the DNL pathway is limited, this guide will draw upon data from other ACLY inhibitors to construct a comprehensive and scientifically grounded overview.

Introduction to De Novo Lipogenesis

De novo lipogenesis is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This pathway is crucial for energy storage and the production of structural cellular components. The DNL pathway is most active in the liver and adipose tissue and is tightly regulated by hormonal and nutritional signals. Dysregulation of DNL is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and insulin resistance.

The core of the DNL pathway involves three key enzymes:

-

ATP-citrate lyase (ACLY): Catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.

-

Acetyl-CoA carboxylase (ACC): Mediates the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.

-

Fatty acid synthase (FASN): A multi-enzyme protein that synthesizes palmitate from acetyl-CoA and malonyl-CoA.

The expression of these lipogenic enzymes is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) . Insulin is a potent activator of SREBP-1c, thereby promoting lipogenesis.

This compound: An ATP-Citrate Lyase Inhibitor

This compound is a dicarboxylic acid analog that has been identified as an inhibitor of ATP-citrate lyase (ACLY)[1][2]. By targeting ACLY, this compound effectively reduces the supply of cytosolic acetyl-CoA, the fundamental building block for fatty acid synthesis. This mechanism positions this compound as a modulator of the DNL pathway with potential therapeutic applications in metabolic diseases.

The Effect of this compound on the De Novo Lipogenesis Pathway

The primary mechanism of this compound's action is the inhibition of ACLY. This initial event triggers a series of downstream effects on the key components of the DNL pathway.

Direct Inhibition of ATP-Citrate Lyase (ACLY)

As an ACLY inhibitor, this compound directly binds to and reduces the catalytic activity of this enzyme. This leads to a decreased conversion of citrate to acetyl-CoA in the cytoplasm.

Downstream Effects on Acetyl-CoA Carboxylase (ACC)

The reduction in cytosolic acetyl-CoA, the substrate for ACC, leads to a decrease in the production of malonyl-CoA. Furthermore, studies have shown that this compound treatment in insulin-resistant JCR:LA-cp rats resulted in a significant decrease in hepatic ACC activity and protein expression[1].

Inferred Effects on Fatty Acid Synthase (FASN) and SREBP-1c

While direct experimental data on the effect of this compound on FASN and SREBP-1c is not currently available, we can infer the likely consequences based on its mechanism of action as an ACLY inhibitor.

-

Fatty Acid Synthase (FASN): The synthesis of palmitate by FASN is dependent on the availability of its substrates, acetyl-CoA and malonyl-CoA. By reducing the pools of both of these precursors, this compound is expected to decrease FASN activity and overall fatty acid synthesis.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): The regulation of SREBP-1c is complex. While insulin is a primary activator, cellular energy status and metabolite levels also play a role. A decrease in the products of the DNL pathway could potentially lead to a feedback mechanism that downregulates SREBP-1c expression or activation, although this remains to be experimentally verified for this compound.

Quantitative Data

The following table summarizes the quantitative data from a study by Atkinson et al. (2002) on the effects of this compound on hepatic ACC in insulin-resistant JCR:LA-cp rats[1].

| Parameter | Control (Lean) | Control (Insulin-Resistant) | This compound Treated (Insulin-Resistant) |

| Hepatic ACC Activity (nmol/min/mg protein) | 3.30 ± 0.18 | 8.75 ± 0.53 | Decreased |

| Hepatic ACC Protein Expression | 100% (Baseline) | 300% | Decreased |

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Animal Model and Treatment

-

Animal Model: Male JCR:LA-cp rats (a model for insulin resistance) and their lean littermates were used.

-

Treatment: this compound was administered to the insulin-resistant rats. The specific dosage and duration of treatment should be referenced from the original publication for precise details[1].

Measurement of Acetyl-CoA Carboxylase (ACC) Activity

The activity of ACC is determined by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.

-

Tissue Homogenization: Liver tissue is homogenized in a buffer containing protease and phosphatase inhibitors.

-

Incubation: The homogenate is incubated in a reaction mixture containing acetyl-CoA, ATP, MgCl2, and radiolabeled sodium bicarbonate (H¹⁴CO₃⁻).

-

Stopping the Reaction: The reaction is stopped by the addition of acid.

-

Quantification: The acid-stable radioactivity, representing the amount of ¹⁴C incorporated into malonyl-CoA, is measured using a scintillation counter.

Western Blotting for ACC Protein Expression

-

Protein Extraction: Total protein is extracted from liver tissue using a suitable lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ACC, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: The De Novo Lipogenesis Pathway and the inhibitory action of this compound on ACLY.

Caption: Experimental workflow for assessing the effect of this compound on ACC.

Conclusion

This compound is an ATP-citrate lyase inhibitor that demonstrates a clear effect on the de novo lipogenesis pathway. By reducing the cytosolic availability of acetyl-CoA, it directly and indirectly downregulates key lipogenic enzymes, most notably acetyl-CoA carboxylase. While further research is required to fully elucidate its impact on SREBP-1c and FASN, the existing evidence strongly suggests that this compound holds potential as a therapeutic agent for metabolic disorders characterized by excessive lipogenesis. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other ACLY inhibitors.

References

MEDICA16: A Dual-Acting Modulator of Lipid and Glucose Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MEDICA16, with the chemical name 3,3,14,14-Tetramethylhexadecanedioic acid, is a synthetic dicarboxylic acid that has garnered significant interest in the field of metabolic research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the dual mechanism of action of this compound as both an inhibitor of ATP-citrate lyase (ACLY) and a selective agonist of the G-protein coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacology, experimental protocols for its evaluation, and its role in relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a long-chain, alpha,omega-dicarboxylic acid with methyl groups at the 3 and 14 positions. This substitution makes it a non-metabolizable fatty acid analog.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,3,14,14-tetramethylhexadecanedioic acid | [PubChem CID: 121871] |

| Synonyms | MEDIC-16, 3,3,14,14-Tetramethylhexanedioic acid | [PubChem CID: 121871] |

| CAS Number | 87272-20-6 | [PubChem CID: 121871] |

| Molecular Formula | C20H38O4 | [PubChem CID: 121871] |

| Molecular Weight | 342.5 g/mol | [PubChem CID: 121871] |

| XLogP3 | 7 | [Angene Chemical] |

| Hydrogen Bond Donor Count | 2 | [Angene Chemical] |

| Hydrogen Bond Acceptor Count | 4 | [Angene Chemical] |

| Rotatable Bond Count | 15 | [Angene Chemical] |

Mechanism of Action

This compound exhibits a unique dual mechanism of action, targeting key nodes in both lipid and glucose metabolism. It acts as an inhibitor of ATP-citrate lyase and a selective agonist for GPR40, with partial agonism at GPR120.

Inhibition of ATP-Citrate Lyase (ACLY)

ATP-citrate lyase is a crucial cytosolic enzyme that catalyzes the conversion of citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol. By inhibiting ACLY, this compound reduces the intracellular pool of acetyl-CoA, thereby attenuating de novo lipogenesis. This action contributes to its hypolipidemic effects.

Agonism of G-Protein Coupled Receptor 40 (GPR40)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells. Activation of GPR40 by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This compound, acting as a selective GPR40 agonist, enhances insulin release in a glucose-dependent manner, which contributes to its antidiabetogenic properties.

Table 2: Pharmacological Activity of this compound

| Target | Action | Potency | Species | Source |

| ATP-Citrate Lyase (ACLY) | Inhibitor | Ki = 16 µM | Rat (liver) | [ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications] |

| GPR40 (FFAR1) | Selective Agonist | - | - | [PubChem CID: 121871] |

| GPR120 (FFAR4) | Partial Agonist | - | - | [Potential roles of GPR120 and its agonists in the management of diabet |

Note: Specific EC50 and IC50 values for this compound are not widely reported in publicly available literature. Further dedicated studies are required to fully quantify its potency and selectivity across different species and assay platforms.

Signaling Pathways

The dual action of this compound impacts two distinct but interconnected signaling pathways involved in metabolic regulation.

ATP-Citrate Lyase and Lipogenesis Pathway

The inhibition of ACLY by this compound directly curtails the production of cytosolic acetyl-CoA, a critical step in the synthesis of fatty acids and cholesterol.

Caption: Inhibition of the ATP-Citrate Lyase pathway by this compound.

GPR40 Signaling Pathway for Insulin Secretion

As a GPR40 agonist, this compound potentiates glucose-stimulated insulin secretion in pancreatic β-cells through a Gq-coupled signaling cascade.

Caption: GPR40-mediated signaling pathway activated by this compound.

Experimental Protocols

The following sections outline generalized methodologies for key experiments to evaluate the activity of this compound.

ATP-Citrate Lyase (ACLY) Inhibition Assay

This protocol describes a direct, homogeneous assay to measure ACLY activity and its inhibition by this compound.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on ACLY.

Materials:

-

Purified human ACLY enzyme

-

[14C]-Citrate

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium Chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Tris buffer (pH 8.0)

-

EDTA

-

MicroScint-O scintillation cocktail

-

384-well plates

-

Liquid scintillation counter (e.g., TopCount)

Procedure:

-

Prepare a reaction buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl2, 10 mM KCl, and 10 mM DTT.[1]

-

In a 384-well plate, add the ACLY enzyme to the reaction buffer.

-

Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding a substrate mixture containing 100 µM CoA, 400 µM ATP, and 150 µM [14C]-citrate (specific activity: 2 µCi/µmol).[1]

-

Incubate the plate at 37°C for 3 hours.[1]

-

Terminate the reaction by adding EDTA to a final concentration of ~24 mM.[1]

-

Add MicroScint-O to each well and incubate overnight at room temperature with gentle shaking.[1]

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. The signal is specific for the [14C]-acetyl-CoA product.[1]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

GPR40 Activation Assay (Calcium Flux)

This protocol outlines a cell-based assay to measure the agonistic activity of this compound on GPR40 by detecting changes in intracellular calcium.

Objective: To determine the in vitro agonistic potency (EC50) of this compound on GPR40.

Materials:

-

HEK293 cells stably expressing human GPR40 (HEK293-hGPR40)

-

Cell culture medium (e.g., DMEM/F12 with FBS and geneticin)

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

Positive control (e.g., a known GPR40 agonist)

-

Fluorescence Imaging Plate Reader (FLIPR) or flow cytometer

Procedure:

-

Culture HEK293-hGPR40 cells in appropriate medium until they reach the desired confluency.

-

Harvest the cells and resuspend them in assay buffer.

-

Load the cells with a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) and incubate for 45 minutes at 37°C in the dark.[2]

-

Wash the cells twice with assay buffer to remove excess dye and resuspend them at a suitable concentration (e.g., 1 x 10^6 cells/mL).[2]

-

Equilibrate the cells at 37°C for 30-60 minutes.[2]

-

Establish a baseline fluorescence reading using a FLIPR or flow cytometer.

-

Add varying concentrations of this compound to the cells and immediately measure the change in fluorescence over time.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating GPR40 activation.

-

Determine the maximum change in fluorescence for each concentration and calculate the EC50 value using a dose-response curve.

In Vivo Efficacy Study: Oral Glucose Tolerance Test (OGTT)

This protocol describes a common in vivo experiment to assess the effect of this compound on glucose homeostasis in an animal model of diabetes.

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.

Animal Model:

-

Genetically diabetic models (e.g., db/db mice, Zucker diabetic fatty rats) or diet-induced obese and diabetic models are commonly used.

Procedure:

-

Acclimatize the animals and divide them into treatment and vehicle control groups.

-

Administer this compound or vehicle orally at a predetermined dose and time before the glucose challenge.

-

Fast the animals overnight (typically 8-16 hours) with free access to water.[3]

-

Record the baseline blood glucose level (t=0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for each group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance. A reduction in AUC indicates improved glucose handling.

Summary and Future Directions

This compound is a promising research compound with a dual mechanism of action that favorably modulates both lipid and glucose metabolism. Its ability to inhibit de novo lipogenesis and potentiate glucose-stimulated insulin secretion makes it a valuable tool for studying metabolic diseases.

Future research should focus on:

-

Elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound.

-

Determining the precise IC50 and EC50 values across various species and in different cell types.

-

Investigating the long-term effects of this compound on metabolic parameters and potential off-target effects.

-

Exploring the therapeutic potential of this compound in various animal models of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further investigation into its properties and potential applications.

References

The Impact of MEDICA16 on Hepatic Glucose Production: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEDICA16, a small molecule inhibitor of ATP-citrate lyase, has been investigated for its effects on lipid metabolism, particularly in the context of insulin resistance. While its primary mechanism of action involves the modulation of fatty acid synthesis, its impact on hepatic glucose production is a critical area of investigation for its potential therapeutic applications in metabolic disorders. This technical guide provides an in-depth analysis of the current understanding of this compound's role in hepatic glucose metabolism, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Introduction

Hepatic glucose production (HGP) is a tightly regulated process essential for maintaining glucose homeostasis. The two primary pathways contributing to HGP are gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen). In metabolic disorders such as type 2 diabetes, dysregulation of HGP is a key contributor to hyperglycemia. ATP-citrate lyase (ACLY) is a cytosolic enzyme that plays a crucial role in cellular metabolism by converting citrate into acetyl-CoA, a key precursor for both fatty acid and cholesterol biosynthesis. This compound has been identified as an inhibitor of ACLY, and its effects on lipid metabolism have been documented. This paper explores the direct and indirect consequences of this compound-mediated ACLY inhibition on the intricate network of hepatic glucose regulation.

Quantitative Data Summary

The primary research investigating the effects of this compound has focused on its impact on lipid metabolism in the insulin-resistant JCR:LA-cp rat model. While direct quantitative data on hepatic glucose production following this compound treatment is limited in the public domain, the available data on related metabolic parameters provides valuable insights.

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Significance | Reference |

| Plasma Glucose | JCR:LA-cp rats | Not significantly changed | No change | - | NS | [1] |

| Plasma Insulin | JCR:LA-cp rats | Decreased | Elevated | ↓ | - | [1] |

| Plasma Triacylglycerol | JCR:LA-cp rats | Significantly decreased | Elevated | ↓ | p < 0.05 | [2] |

| Hepatic Acetyl-CoA Carboxylase (ACC) Activity | JCR:LA-cp rats | Decreased to levels of lean controls | 8.75 ± 0.53 nmol/min/mg | ↓ | p < 0.05 | [2] |

| Hepatic AMP-activated protein kinase (AMPK) Activity | JCR:LA-cp rats | Decreased | Increased | ↓ | - | [2] |

NS: Not Significant

Experimental Protocols

The foundational studies on this compound's metabolic effects were conducted using the JCR:LA-cp rat model, which spontaneously develops obesity, hyperinsulinemia, and insulin resistance.

Animal Model and Treatment

-

Animal Model: Male JCR:LA-cp rats and their lean littermates were used. This strain carries an autosomal recessive gene (cp) that leads to a truncated leptin receptor, resulting in a phenotype of obesity and insulin resistance.[3]

-

Housing and Diet: Animals were housed under standard laboratory conditions with ad libitum access to standard rat chow and water.

-

This compound Administration: In a key study, 12-week-old JCR:LA-cp rats were treated with this compound.[2] While the exact dosage and administration route are not detailed in the provided search results, it was administered over a period leading to measurable metabolic changes. Another study initiated treatment from the time of weaning (3 weeks of age).[4]

Biochemical Assays

-

Plasma Glucose and Insulin: Blood samples were collected for the determination of plasma glucose and insulin concentrations using standard enzymatic and immunoassay methods, respectively.[1]

-

Plasma Triacylglycerol: Plasma triacylglycerol levels were quantified using commercially available enzymatic kits.[2]

-

Hepatic Enzyme Activity Assays:

-

Acetyl-CoA Carboxylase (ACC): Liver tissue was homogenized, and the activity of ACC was measured by monitoring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.[2]

-

AMP-activated protein kinase (AMPK): Hepatic AMPK activity was determined by measuring the phosphorylation of a specific substrate peptide.[2]

-

Signaling Pathways and Mechanisms of Action

This compound's primary molecular target is ATP-citrate lyase (ACLY). By inhibiting this enzyme, this compound reduces the cytosolic pool of acetyl-CoA, a critical building block for lipogenesis.

Core Signaling Pathway of this compound Action

The inhibition of ACLY by this compound sets off a cascade of events primarily impacting lipid metabolism. The reduction in cytosolic acetyl-CoA leads to decreased substrate availability for acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This, in turn, is expected to reduce the production of malonyl-CoA, a key regulator of mitochondrial fatty acid oxidation.

Experimental Workflow for Investigating this compound's Effects

The following workflow outlines the typical experimental steps undertaken to characterize the metabolic impact of this compound in a preclinical model.

Discussion

The available evidence indicates that this compound primarily acts as a modulator of hepatic lipid metabolism through the inhibition of ATP-citrate lyase. The observed decrease in plasma triacylglycerol and hepatic ACC activity strongly supports this mechanism.[2]

The lack of a significant direct effect on plasma glucose levels in the JCR:LA-cp rat model suggests that under the studied conditions, the inhibition of ACLY by this compound does not acutely alter hepatic glucose output.[1] However, several indirect mechanisms could link this compound to glucose homeostasis in the long term:

-

Improved Insulin Sensitivity: By reducing hepatic lipid accumulation (a known contributor to insulin resistance), this compound may indirectly improve hepatic insulin sensitivity. The observed decrease in plasma insulin levels in treated JCR:LA-cp rats supports this hypothesis.[1] Improved insulin sensitivity would be expected to lead to better suppression of hepatic glucose production.

-

Substrate Availability: The inhibition of ACLY alters the intracellular balance of key metabolites. The reduction in cytosolic acetyl-CoA could potentially influence the expression of genes involved in gluconeogenesis, although this has not been directly demonstrated for this compound.

-

AMPK Signaling: The finding that this compound treatment decreased hepatic AMPK activity in insulin-resistant rats is intriguing, as AMPK is typically associated with the suppression of anabolic pathways and the activation of catabolic pathways, including the inhibition of gluconeogenesis.[2] The paradoxical decrease in AMPK activity warrants further investigation to understand its implications for glucose metabolism in this context.

Future Directions

To fully elucidate the impact of this compound on hepatic glucose production, further research is required:

-

Direct Measurement of Hepatic Glucose Fluxes: Studies employing stable isotope tracers are needed to directly quantify the rates of gluconeogenesis and glycogenolysis in response to this compound treatment.

-

Gene Expression Analysis: A comprehensive analysis of the hepatic transcriptome following this compound administration would reveal its effects on the expression of key genes involved in glucose metabolism, such as those encoding for phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

-

Elucidation of Signaling Crosstalk: Further investigation into the interplay between ACLY inhibition, AMPK signaling, and other key regulators of hepatic glucose metabolism is crucial for a complete understanding of this compound's mechanism of action.

Conclusion

This compound, as an ATP-citrate lyase inhibitor, demonstrates a clear impact on hepatic lipid metabolism. While direct, acute effects on hepatic glucose production appear to be minimal based on current evidence, its potential to indirectly influence glucose homeostasis through improvements in insulin sensitivity warrants further exploration. A deeper understanding of its effects on hepatic gene expression and the intricate signaling networks governing glucose metabolism will be critical in defining the therapeutic potential of this compound and other ACLY inhibitors in the management of metabolic diseases.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms of Comorbidities Associated With the Metabolic Syndrome: Insights from the JCR:LA-cp Corpulent Rat Strain [frontiersin.org]

- 4. Development of insulin resistance in the JCR:LA-cp rat: role of triacylglycerols and effects of MEDICA 16 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Research and Discovery of MEDICA16

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEDICA16, a β,β'-tetramethyl-substituted hexadecanedioic acid, has emerged as a significant pharmacological tool and a potential therapeutic agent due to its dual mechanism of action. Early research has characterized it as a selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and as an inhibitor of the enzyme ATP-citrate lyase (ACLY). This whitepaper provides a comprehensive overview of the foundational research that elucidated these properties, detailing the experimental methodologies, quantitative data, and the signaling pathways involved.

Core Mechanisms of Action

Initial investigations into this compound revealed its multifaceted effects on cellular metabolism and signaling. The primary discoveries centered on its ability to modulate two key proteins:

-

G-Protein Coupled Receptor 40 (GPR40/FFAR1): this compound acts as a selective agonist at this receptor, which is predominantly expressed in pancreatic β-cells.[1][2] This interaction is crucial for its effects on insulin secretion.

-

ATP-Citrate Lyase (ACLY): this compound competitively inhibits this cytosolic enzyme, a critical component in the synthesis of acetyl-CoA, the precursor for fatty acid and cholesterol biosynthesis.[3][4] This inhibition underlies its lipid-lowering properties.

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined in the early evaluation of this compound's activity.

Table 1: Receptor Activation Profile of this compound

| Receptor | Action | EC50 | Primary Research |

| GPR40 (FFAR1) | Selective Agonist | Data not available in reviewed literature | Hara et al. (2009)[1][2] |

| GPR120 (FFAR4) | No significant agonism | Not applicable | Hara et al. (2009)[1][2] |

Note: While Hara et al. (2009) demonstrated selective activation of GPR40 over GPR120, the specific EC50 value for this compound was not provided in the accessible literature.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme | Inhibition Type | K_i_ | Substrate | Primary Research |

| ATP-Citrate Lyase | Competitive | 16 µM | Citrate | Granchi et al. (2018)[4] |

Experimental Protocols

The following sections detail the methodologies for the key experiments that were pivotal in characterizing the activity of this compound.

GPR40/GPR120 Activation Assays

The selective agonism of this compound on GPR40 was determined by assessing two key downstream signaling events: intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2]

1. Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

-

Cell Lines: HEK293 cells stably expressing either human GPR40 or GPR120.

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The growth medium is removed, and cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 1 hour at 37°C. Fura-2 AM is a ratiometric indicator, allowing for accurate measurement of intracellular calcium concentration.

-

After loading, the cells are washed to remove extracellular dye.

-

A baseline fluorescence measurement is taken.

-

This compound at various concentrations is added to the wells.

-

Changes in intracellular calcium are monitored by measuring the fluorescence emission at 510 nm with excitation at both 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.

-

2. Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay

-

Cell Lines: As above, HEK293 cells expressing GPR40 or GPR120.

-

Methodology:

-

Cells are grown in 6-well plates and serum-starved overnight to reduce basal ERK phosphorylation.

-

Cells are treated with different concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Following treatment, the cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.

-

ATP-Citrate Lyase (ACLY) Inhibition Assay

The inhibitory activity of this compound on ACLY was assessed using an in vitro enzyme activity assay.

-

Enzyme Source: Purified rat liver ATP-citrate lyase.

-

Methodology:

-

The assay is performed in a reaction buffer containing Tris-HCl, MgCl₂, DTT, and ATP.

-

A fixed concentration of purified ACLY is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrates, citrate and Coenzyme A (CoA).

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the amount of acetyl-CoA produced is quantified. This can be done using various methods, such as a coupled enzyme assay where the product of the ACLY reaction is used in a subsequent reaction that can be monitored spectrophotometrically.

-

The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (K_i_) using Lineweaver-Burk plots.

-

Signaling Pathways and Mechanisms of Action

The dual activities of this compound trigger distinct signaling cascades, leading to its observed physiological effects.

GPR40 Signaling Pathway

Activation of GPR40 by this compound in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.[4][5][6] The key steps are outlined below.

Caption: GPR40 activation by this compound leads to insulin secretion.

ATP-Citrate Lyase Inhibition and its Metabolic Consequences

By inhibiting ATP-citrate lyase, this compound reduces the cytosolic pool of acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and cholesterol.[3][4] This mechanism contributes to its lipid-lowering effects.

Caption: this compound inhibits lipogenesis via ACLY.

Conclusion

The early research on this compound successfully established its dual functionality as a selective GPR40 agonist and an inhibitor of ATP-citrate lyase. These foundational studies, employing a range of in vitro assays, have paved the way for its use as a valuable tool to probe the physiological roles of GPR40 and ACLY. Furthermore, these initial discoveries have highlighted the potential of this compound as a therapeutic candidate for metabolic disorders, such as type 2 diabetes and dyslipidemia, by simultaneously enhancing insulin secretion and reducing lipid synthesis. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. proteopedia.org [proteopedia.org]

- 6. spandidos-publications.com [spandidos-publications.com]

The Influence of MEDICA16 on Insulin Resistance Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEDICA16, a β,β'-methyl-substituted hexadecanedioic acid, is a non-metabolizable long-chain fatty acid analog that has demonstrated significant potential in ameliorating insulin resistance. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on its influence on key signaling pathways involved in glucose and lipid metabolism. Preclinical studies in well-established animal models of insulin resistance, such as the JCR:LA-cp rat and the obese Zucker (fa/fa) rat, have revealed that this compound primarily acts by inhibiting hepatic acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis. This inhibition leads to a reduction in hepatic triacylglycerol (TG) accumulation and a decrease in plasma TG levels. Furthermore, this compound sensitizes peripheral tissues, including the liver, skeletal muscle, and adipose tissue, to the actions of insulin. This is achieved, in part, by increasing the re-esterification of free fatty acids (FFAs) within adipose tissue, thereby reducing their release into circulation and alleviating the lipotoxicity that contributes to insulin resistance. While direct evidence of this compound's impact on the canonical PI3K/Akt insulin signaling pathway is still emerging, its ability to mitigate the negative effects of elevated FFAs suggests an indirect mechanism for improving signaling through this critical pathway. This guide will detail the experimental evidence, present quantitative data from key studies, and provide diagrams of the proposed signaling pathways and experimental workflows.

Introduction to this compound and Insulin Resistance

Insulin resistance is a pathological condition in which cells fail to respond normally to the hormone insulin. This leads to a cascade of metabolic dysfunctions, including hyperglycemia, hyperlipidemia, and ectopic lipid accumulation, and is a hallmark of type 2 diabetes and metabolic syndrome. A key contributor to the development of insulin resistance is the oversupply of free fatty acids (FFAs) to non-adipose tissues like the liver and skeletal muscle, a phenomenon known as lipotoxicity. Elevated intracellular levels of lipid metabolites, such as diacylglycerols (DAGs) and ceramides, can interfere with insulin signaling pathways, most notably the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is central to most of the metabolic actions of insulin.

This compound is a synthetic dicarboxylic acid that is resistant to β-oxidation. Its unique structure allows it to act as a modulator of lipid metabolism without being utilized as an energy source. The primary mechanism of action of this compound is the inhibition of hepatic acetyl-CoA carboxylase (ACC), a critical enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key substrate for fatty acid synthesis and also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of fatty acids into the mitochondria for oxidation. By inhibiting ACC, this compound reduces de novo lipogenesis and can indirectly promote fatty acid oxidation.

Core Mechanism of Action: Inhibition of Hepatic Acetyl-CoA Carboxylase

The central role of this compound in improving insulin sensitivity stems from its ability to inhibit hepatic ACC.[1] In insulin-resistant states, hepatic ACC activity is often elevated, leading to increased fatty acid synthesis, triacylglycerol (TG) accumulation, and secretion of very-low-density lipoproteins (VLDL).[2]

Impact on Hepatic Lipid Metabolism

Studies in the JCR:LA-cp rat, a model of obesity and insulin resistance, have shown that hepatic ACC activity is significantly elevated compared to their lean counterparts.[2] Treatment with this compound has been demonstrated to decrease this elevated ACC activity.[2] This inhibition of ACC leads to a reduction in the hepatic synthesis of fatty acids and subsequently, a decrease in the accumulation of TGs within the liver.[1]

Systemic Effects on Lipid Profile

The reduction in hepatic lipogenesis by this compound translates to a significant improvement in the systemic lipid profile. Preclinical studies have consistently shown that administration of this compound leads to a marked decrease in plasma triacylglycerol levels.[1][2] This is a direct consequence of reduced VLDL secretion from the liver.

Sensitization of Peripheral Tissues to Insulin

Beyond its direct effects on the liver, this compound enhances insulin sensitivity in key metabolic tissues, including skeletal muscle and adipose tissue.[3] This is largely attributed to the reduction in circulating FFAs.

Adipose Tissue and Free Fatty Acid Metabolism

In obese Zucker rats, this compound treatment has been shown to increase the intracellular re-esterification of FFAs within adipose tissue.[3][4] This "trapping" of FFAs prevents their release into the bloodstream, thereby lowering plasma FFA concentrations. By reducing the flux of FFAs to other tissues, this compound alleviates the lipotoxic burden on the liver and skeletal muscle. In these animals, this compound treatment led to a 1.4-fold increase in the overall lipolytic flux (measured as glycerol appearance) and a twofold enhancement in the primary intra-adipose re-esterification of fatty acids.[4]

Skeletal Muscle Insulin Sensitivity

Skeletal muscle is the primary site of insulin-mediated glucose disposal. In insulin-resistant states, elevated FFAs impair insulin-stimulated glucose uptake in muscle. By lowering circulating FFAs, this compound is proposed to restore normal insulin signaling and glucose metabolism in this tissue.

This compound's Influence on Insulin Signaling Pathways

While the primary mechanism of this compound is centered on lipid metabolism, these changes have a profound impact on insulin signaling. The canonical insulin signaling pathway involves the activation of the insulin receptor, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. This, in turn, activates PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt. Activated Akt then mediates many of insulin's downstream effects, including the translocation of GLUT4 to the cell membrane to facilitate glucose uptake.

Elevated levels of FFAs and their metabolites can impair this pathway at multiple steps, including the serine phosphorylation of IRS-1, which inhibits its function. By reducing FFA levels, this compound is hypothesized to indirectly restore the normal function of the PI3K/Akt pathway.

Below is a diagram illustrating the proposed mechanism of action of this compound on insulin resistance pathways.

Caption: Proposed mechanism of this compound on insulin resistance pathways.

Quantitative Data from Preclinical Studies

The efficacy of this compound in ameliorating insulin resistance has been quantified in several preclinical studies. The following tables summarize key findings from research conducted on JCR:LA-cp and obese Zucker rats.

Table 1: Effect of this compound on Hepatic Acetyl-CoA Carboxylase (ACC) Activity in JCR:LA-cp Rats

| Group | Hepatic ACC Activity (nmol/min/mg) |

| Lean Control | 3.30 ± 0.18 |

| Obese JCR:LA-cp (Untreated) | 8.75 ± 0.53 |

| Obese JCR:LA-cp + this compound | Decreased (specific value not reported) |

| Data from Atkinson et al. (2002)[2] |

Table 2: Effects of this compound on Lipid Metabolism in Obese Zucker Rats

| Parameter | Obese (Untreated) | Obese + this compound | Fold Change |

| Glycerol Appearance (Ra glycerol) | - | - | 1.4x Increase |

| Primary Intra-adipose FFA Re-esterification | - | - | 2.0x Increase |

| Data from Bar-Tana et al. (2003)[4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the studies cited in this guide.

Animal Models

-

JCR:LA-cp Rats: This strain carries a mutation in the leptin receptor, leading to obesity, hyperphagia, hyperinsulinemia, and insulin resistance. They are a well-established model for studying the metabolic syndrome.

-

Obese Zucker (fa/fa) Rats: These rats also have a mutation in the leptin receptor and exhibit a similar phenotype of obesity and insulin resistance.

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. A higher glucose infusion rate indicates greater insulin sensitivity.

Generalized Protocol:

-

Animal Preparation: Rats are typically fasted overnight. Catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).

-

Basal Period: A tracer, such as [3-³H]glucose, is infused to measure basal glucose turnover.

-

Clamp Period: A continuous infusion of insulin is started to raise plasma insulin to a high physiological or supraphysiological level.

-

Glucose Infusion: A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels). Blood glucose is monitored frequently (e.g., every 5-10 minutes).

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the final period of the clamp is used as a measure of whole-body insulin sensitivity.

Below is a workflow diagram for a typical hyperinsulinemic-euglycemic clamp experiment.

Caption: General workflow for a hyperinsulinemic-euglycemic clamp experiment.

Acetyl-CoA Carboxylase (ACC) Activity Assay

Objective: To measure the enzymatic activity of ACC in tissue homogenates.

Generalized Protocol:

-

Tissue Preparation: Liver tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction.

-

Reaction Mixture: The assay is typically performed in a reaction mixture containing the tissue extract, acetyl-CoA, ATP, and bicarbonate (as a source of CO₂).

-

Measurement: The activity of ACC is determined by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA) or by a coupled spectrophotometric assay that measures the oxidation of NADPH.

-

Data Analysis: The results are typically expressed as nmol of product formed per minute per mg of protein.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the management of insulin resistance. Its primary mechanism of action, the inhibition of hepatic acetyl-CoA carboxylase, effectively targets the lipotoxicity that is a major driver of this condition. By reducing de novo lipogenesis, lowering plasma triacylglycerols, and decreasing the release of free fatty acids from adipose tissue, this compound improves insulin sensitivity in key metabolic organs.

Future research should focus on elucidating the direct effects of this compound on the PI3K/Akt signaling pathway. Investigating the phosphorylation status of key proteins such as Akt and its downstream targets in response to this compound treatment would provide a more complete understanding of its molecular actions. Furthermore, clinical trials are needed to translate the promising preclinical findings into effective therapies for patients with insulin resistance and type 2 diabetes.

References

- 1. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physiological Effects of MEDICA16 (exemplified by AICAR) in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: While "MEDICA16" is a proprietary designation, its core mechanism of action is understood to be the activation of AMP-activated protein kinase (AMPK). To provide a comprehensive technical overview, this guide will use 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), a well-characterized and extensively studied AMPK activator, as a surrogate to detail the physiological effects, experimental protocols, and underlying signaling pathways observed in rodent models. AICAR is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to ZMP, an AMP analog, which then allosterically activates AMPK.[1][2][3] This activation mimics a state of low cellular energy, triggering a cascade of metabolic and physiological responses.

Quantitative Data on Physiological Effects

Chronic and acute administration of AICAR in various rodent models has demonstrated significant physiological effects, particularly in metabolism and physical performance. The following tables summarize key quantitative findings from the literature.

Table 1: Effects of AICAR on Metabolic Parameters in Rodent Models

| Parameter | Rodent Model | Treatment Protocol | Key Results | Reference |

| Blood Glucose | Insulin-resistant diabetic (ob/ob) mice | Chronic, twice daily subcutaneous injections for 8 days | ~30-35% decrease in morning blood glucose by Day 8 | [4] |

| Blood Glucose | High-fat-fed insulin-resistant rats | Single subcutaneous injection (250 mg/kg) | ~25% decrease in plasma glucose | [5] |

| Plasma Insulin | High-fat-fed insulin-resistant rats | Single subcutaneous injection (250 mg/kg) | ~60% decrease in plasma insulin | [5] |

| Serum Triglycerides | db/db and ob/ob mice | Chronic, twice daily subcutaneous injections for 8 days | ~2.5-3-fold increase in serum triglycerides | [4] |

| Body Weight | High-fat diet-induced obese C57Bl/6 mice | Chronic administration | Decrease in body weight and abdominal fat mass | [6][7] |

| Cholesterol | High-fat diet-induced obese C57Bl/6 mice | Chronic administration | Reduction in cholesterol levels | [8] |

Table 2: Effects of AICAR on Physical Performance and Muscle Physiology in Rodent Models

| Parameter | Rodent Model | Treatment Protocol | Key Results | Reference |

| Running Endurance | Sedentary young mice | 4 weeks of daily treatment | 44% enhancement in running endurance | [2] |

| Treadmill Running Capacity | Old (23 months) mice | Daily subcutaneous injections (300-500 mg/kg) for 31 days | Prevented the age-related decline in treadmill performance | [1][9] |

| Muscle Force | Old (23 months) mice | Daily subcutaneous injections (300-500 mg/kg) for 31 days | 26.4% increase in maximal ex vivo tetanic force of the EDL muscle | [9] |

| Mitochondrial Markers | Old (23 months) mice | Daily subcutaneous injections (300-500 mg/kg) for 31 days | ~33% increase in cytochrome C and ~22% increase in citrate synthase in quadriceps | [1][9] |

| Motor Coordination | Aged female mice | 14 days of daily injections (500 mg/kg) | Improved performance in open field and rotarod tests | [10] |

Detailed Experimental Protocols

Reproducibility of results is contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for key experiments involving AICAR administration and subsequent physiological assessment in rodent models.

2.1. AICAR Administration Protocol

-

Objective: To activate AMPK in vivo to study its downstream physiological effects.

-

Materials:

-

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for injection

-

-

Procedure:

-

Reconstitution: Dissolve AICAR in sterile saline to the desired concentration. A common dosage is 500 mg/kg of body weight.[1][10]

-

Administration: Administer the AICAR solution to the rodent via subcutaneous (SC) or intraperitoneal (IP) injection.[1][10] For chronic studies, injections are typically performed daily for a period ranging from a few days to several weeks.[1][9][10]

-

Dosage Acclimation: For high doses (e.g., 500 mg/kg), a gradual increase in dosage over the first few weeks (e.g., starting at 300 mg/kg and increasing to 500 mg/kg) can improve tolerance and reduce lethargy, which may be associated with hypoglycemia.[1]

-

2.2. Glucose Tolerance Test (GTT)

-

Objective: To assess the ability of a rodent to clear a glucose load from the bloodstream, a measure of glucose homeostasis.

-

Materials:

-

Glucose solution (e.g., 20% dextrose in sterile saline)

-

Glucometer and test strips

-

Syringes for injection

-

-

Procedure:

-

Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.[11]

-

Baseline Measurement: Measure and record the baseline blood glucose level from a tail snip.[11]

-

Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal injection or oral gavage.[7][11]

-

Time-course Measurement: Measure blood glucose levels at specific time points after the glucose administration, commonly at 15, 30, 60, and 120 minutes.[7][11]

-

2.3. Treadmill Exercise Capacity Test

-

Objective: To measure the endurance and physical performance of rodents.

-

Materials:

-

Rodent treadmill apparatus

-

-

Procedure:

-

Acclimation: Acclimatize the mice to the treadmill for several days before the test. This typically involves short sessions of walking on the treadmill at a low speed.[1][12]

-

Testing Protocol:

-